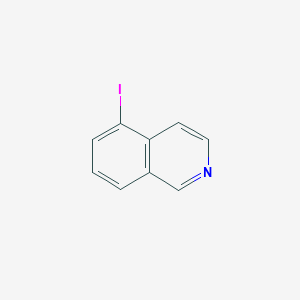

3-吡啶-2-基喹啉

描述

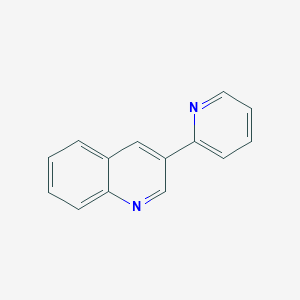

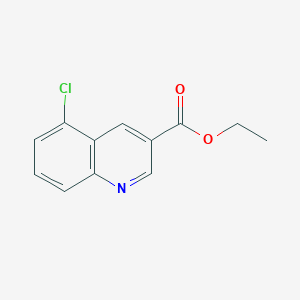

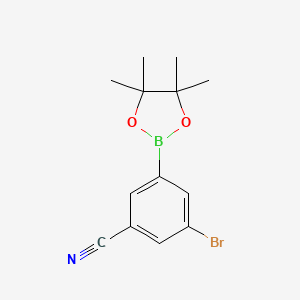

3-Pyridin-2-yl-quinoline is a compound that belongs to the class of heterocyclic compounds, which are characterized by rings that contain different elements. In this case, the compound features a quinoline moiety attached to a pyridine ring. These types of compounds are of significant interest due to their diverse biological activities and their applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of quinoline derivatives, including those with pyridinyl substituents, has been the subject of extensive research. A novel one-step synthesis of substituted pyridine and quinoline derivatives has been achieved through acceptorless dehydrogenative coupling of γ-aminoalcohols with secondary alcohols, catalyzed by a ruthenium pincer complex with a base . Additionally, the synthesis of 2,6-di(quinolin-8-yl)pyridines has been described using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions or via a one-step ring-forming reaction . Furthermore, Rh(III)-catalyzed oxidative annulation of functionalized pyridines with alkynes has been used to selectively synthesize quinolines . Another approach involves a palladium-catalyzed one-pot synthesis of 2-(pyridin-4-yl) quinolines from pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with potential for intramolecular interactions. For instance, the X-ray crystal structures of 2,6-di(quinolin-8-yl)pyridines reveal intramolecular stacking of quinoline units, which is also supported by 1H NMR data . The structural assignments of various quinoline derivatives are often supported by spectroscopic methods such as NMR and X-ray crystallography .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, expanding their utility and complexity. For example, dihydropyrrolo[2,3-h]quinolines can be oxidized into new pyrrolo[2,3-h]quinolines using Cu(NO3)2 as an oxidant . Additionally, the synthesis of complex tetracyclic skeletons that combine imidazo[1,2-a]pyridine moieties with a quinoline framework has been reported, which involves one-pot sequential reactions . Moreover, a [3+1+1+1] annulation process has been described for the synthesis of 3-arylquinolines from arylamines, arylaldehydes, and dimethyl sulfoxide (DMSO) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Pyridin-2-yl-quinoline derivatives are influenced by their molecular structure. The presence of multiple aromatic rings can lead to strong π-π interactions, which can affect their solubility, melting points, and crystalline structures. For example, the X-ray powder diffraction pattern of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline indicates that it crystallizes in the monoclinic system with specific unit-cell parameters . These properties are crucial for the application of these compounds in various fields, including their potential use as ligands in coordination chemistry or as active pharmaceutical ingredients.

科学研究应用

合成与化学性质

- 选择性原子经济合成:使用 SnCl2 催化的多组分反应合成 2-(1H-吡咯并[2,3-b]吡啶-3-基)喹啉是一个值得注意的应用。该过程具有化学选择性和区域选择性,能够以原子经济的方式创建各种喹啉衍生物 (Rajendran Suresh 等,2012)。

- 光学表征和薄膜制备:合成了 1-(吡啶-2-基)-3-(喹啉-2-基)咪唑并[1,5-a]喹啉 (PCIC),用于发光器件的潜在应用。它具有 5.5 eV 的电离能和 28% 的量子产率等显着特性,使其适用于技术应用并表现出抗氧化稳定性 (G. Albrecht 等,2018)。

生物和药用应用

- 抗菌活性:已合成了一系列 2-(对甲苯氧基)-3-(5-(吡啶-4-基)-1,3,4-恶二唑-2-基)喹啉,并表现出对各种细菌菌株的潜在抗菌活性 (R. S. Joshi 等,2011)。

- 抗真菌活性:2-吡啶基喹啉和 2-吡啶基乙烯基喹啉的合成和评价已显示出对皮肤真菌的活性,并对包括白色念珠菌和非白色念珠菌属以及隐球菌新种在内的真菌具有广谱作用 (V. Kouznetsov 等,2012)。

先进材料应用

- 配位聚合物和磁性:已经研究了基于 1,3,4-恶二唑类配体的新的 M(II) 配位聚合物的自组装,包括 2-(吡啶-3-基)-5-(喹啉-2-基)-1,3,4-恶二唑。这些聚合物表现出受抗衡离子影响的不同结构组装,展示了构建具有光致发光和磁性应用的多孔配位骨架的潜力 (Xiang-Wen Wu 等,2017)。

分析化学应用

- 选择性金属离子检测:已经开发出一种荧光 Zn2+ 传感器,4-(吡啶-2-基)-3H-吡咯并[2,3-c]喹啉 (PPQ),展示了对 Zn2+ 离子的选择性检测。即使在存在 Cd2+ 和 Hg2+ 等其他阳离子时,该传感器也能有效区分 Zn2+ (M. Akula 等,2014)。

新型分子结构的合成

- 新型合成途径:研究已导致通过中间 (3-吡咯-1-基)和 (2-氧代吡咯烷-1-基)喹啉合成官能化的 3-、5-、6- 和 8-氨基喹啉。该方法提供了一种具有潜在生物活性的 N-官能化氨基喹啉途径 (Stéphanie Vandekerckhove 等,2015)。

未来方向

The future directions of 3-Pyridin-2-yl-quinoline research could involve further exploration of its synthesis methods, potential biological activities, and applications in various fields. The development of environmentally friendly synthesis techniques and the investigation of its mechanism of action could be areas of interest .

属性

IUPAC Name |

3-pyridin-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-6-13-11(5-1)9-12(10-16-13)14-7-3-4-8-15-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKFREVCMKPUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridin-2-yl-quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)